(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the presence of both indole and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19F2N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H19F2N3O/c1-23-18-7-4-16(22)12-14(18)13-19(23)20(26)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
QFXDHZGELYNABO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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